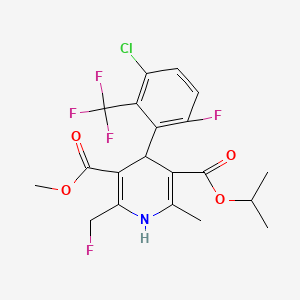
Fpl 62129
Descripción general
Descripción
FPL 62129 es un antagonista de los canales de calcio y un novedoso inhibidor de la enzima convertidora de angiotensina con actividad vasodilatadora.
Análisis De Reacciones Químicas
FPL 62129 experimenta varias reacciones químicas, incluyendo:
Oxidación y Reducción: Estas reacciones son cruciales para modificar los grupos funcionales dentro de la molécula.
Reacciones de Sustitución: Los reactivos comunes utilizados en estas reacciones incluyen halógenos y otros nucleófilos.
Productos Principales: Los productos primarios formados a partir de estas reacciones son derivados del compuesto original, que pueden exhibir diferentes propiedades farmacológicas.
Aplicaciones Científicas De Investigación
FPL 62129 tiene varias aplicaciones de investigación científica:
Investigación Cardiovascular: Se utiliza para estudiar los efectos de los antagonistas de los canales de calcio y los inhibidores de la enzima convertidora de angiotensina sobre la presión arterial y la frecuencia cardíaca.
Estudios Farmacológicos: El compuesto se utiliza para investigar sus propiedades vasodilatadoras y desaceleradoras directas, que son beneficiosas en el tratamiento de enfermedades cardiovasculares.
Investigación Biológica: This compound se emplea en estudios que involucran bloqueadores de los canales de calcio y su impacto en las funciones celulares.
Mecanismo De Acción
FPL 62129 ejerce sus efectos bloqueando los canales de calcio tipo L, que son canales regulados por voltaje que participan en la regulación de la entrada de calcio en las células. Este bloqueo da como resultado una reducción de la presión arterial y la resistencia periférica total, un aumento de la contractilidad cardíaca y el gasto cardíaco. El compuesto también actúa como un vasodilatador y un desacelerador directo, disminuyendo la presión arterial sin causar taquicardia refleja .
Comparación Con Compuestos Similares
FPL 62129 se compara con otros bloqueadores de los canales de calcio, como la nifedipina. Si bien ambos compuestos reducen la presión arterial y la resistencia periférica total, this compound no altera la frecuencia cardíaca, a diferencia de la nifedipina, que causa taquicardia refleja. Esta propiedad única hace de this compound un compuesto valioso para la investigación cardiovascular .
Compuestos Similares
- Nifedipina
- Amlodipina
- Verapamilo
- Diltiazem
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus perfiles farmacocinéticos y efectos específicos sobre los parámetros cardiovasculares .
Métodos De Preparación
La síntesis de FPL 62129 implica múltiples pasos, incluyendo la preparación de intermediarios y sus reacciones subsecuentes. Un método involucra la preparación de una solución madre disolviendo 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL . Los métodos detallados de producción industrial no están fácilmente disponibles en el dominio público.
Propiedades
Número CAS |
95445-79-7 |
|---|---|
Fórmula molecular |
C20H19ClF5NO4 |
Peso molecular |
467.8 g/mol |
Nombre IUPAC |
3-O-methyl 5-O-propan-2-yl 4-[3-chloro-6-fluoro-2-(trifluoromethyl)phenyl]-2-(fluoromethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H19ClF5NO4/c1-8(2)31-19(29)13-9(3)27-12(7-22)15(18(28)30-4)16(13)14-11(23)6-5-10(21)17(14)20(24,25)26/h5-6,8,16,27H,7H2,1-4H3 |
Clave InChI |
OBWJAVIHPMZUHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FPL-62129; FPL 62129; FPL62129. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













